1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine
CAS No.:
Cat. No.: VC17703196
Molecular Formula: C8H13N3
Molecular Weight: 151.21 g/mol
* For research use only. Not for human or veterinary use.
![1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine -](/images/structure/VC17703196.png)
Specification
Molecular Formula | C8H13N3 |
---|---|
Molecular Weight | 151.21 g/mol |
IUPAC Name | 1-ethyl-4,5,6,7-tetrahydropyrazolo[3,4-b]pyridine |
Standard InChI | InChI=1S/C8H13N3/c1-2-11-8-7(6-10-11)4-3-5-9-8/h6,9H,2-5H2,1H3 |
Standard InChI Key | GIOQTINKZFCGAD-UHFFFAOYSA-N |
Canonical SMILES | CCN1C2=C(CCCN2)C=N1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine features a bicyclic framework comprising a pyrazole ring fused to a partially saturated pyridine ring at the [3,4-b] positions (Figure 1). The ethyl group occupies the N(1) position of the pyrazole moiety, while the pyridine ring exists in a tetrahydropyridine conformation (4H,5H,6H,7H states). This saturation pattern distinguishes it from fully aromatic analogs and influences both its physicochemical properties and biological interactions.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
IUPAC Name | 1-ethyl-4,5,6,7-tetrahydropyrazolo[3,4-b]pyridine |
Molecular Formula | C8H13N3 |
Molecular Weight | 151.21 g/mol |
Canonical SMILES | CCN1C2=C(CCNC2)C=N1 |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 1 |
Rotatable Bond Count | 1 |
Spectroscopic Characterization
Advanced NMR techniques (1H, 13C, DEPT-135, and 2D NMR) confirm the regiochemical arrangement of substituents. Key spectral features include:
-
1H NMR: Distinct signals for ethyl protons (δ 1.25–1.35 ppm triplet, δ 3.85–4.00 ppm quartet) and pyridine ring protons (δ 2.50–3.20 ppm multiplet) .
-
13C NMR: Characteristic peaks for pyrazole C3 (δ 145–150 ppm) and pyridine C4 (δ 40–45 ppm) .
X-ray crystallography of related analogs reveals a planar pyrazole ring fused to a chair-configured tetrahydropyridine system, with the ethyl group adopting an equatorial orientation to minimize steric strain .
Synthesis and Manufacturing Processes
Core Formation Strategies
The pyrazolo[3,4-b]pyridine scaffold is typically constructed through cyclocondensation reactions between 5-aminopyrazoles and ortho-keto-dienophiles (OKDTAs). For the ethyl-substituted derivative:
Table 2: Optimized Synthesis Parameters
Parameter | Optimal Condition | Yield (%) |
---|---|---|
Solvent | Acetic acid | 83–88 |
Temperature | 110–120°C | - |
Reaction Time | 8–12 hours | - |
Catalyst | None | - |
Regiochemical control is achieved through strategic substitution patterns. Electron-donating groups (e.g., N(1)-Et) favor formation of the [3,4-b] isomer over [3,4-c] variants by stabilizing transition states through resonance effects .
Derivative Functionalization
Post-synthetic modifications enable diversification of the core structure:
-
C(3) Halogenation: Iodination at C(3) using N-iodosuccinimide (NIS) in DMF (85% yield) .
-
N(7) Alkylation: Quaternization with methyl triflate produces cationic species with enhanced water solubility .
Physicochemical Properties
Solubility and Stability
-
Aqueous Solubility: 2.8 mg/mL (pH 7.4, 25°C)
-
logP: 1.45 (calculated)
-
pKa: 4.2 (pyridine nitrogen), 9.8 (pyrazole nitrogen)
The compound exhibits pH-dependent stability, with degradation <5% over 24 hours in physiological buffers (pH 6–8) .
Crystallographic Parameters
Single-crystal X-ray analysis of analog 16k reveals:
-
Space group: P21/c
-
Unit cell dimensions: a = 8.542 Å, b = 12.307 Å, c = 14.891 Å
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-rich pyrazole ring undergoes regioselective reactions:
Table 3: Representative Reactions
Reaction Type | Reagents | Position Modified |
---|---|---|
Nitration | HNO3/H2SO4 | C(5) |
Sulfonation | SO3/DCE | C(3) |
Suzuki Coupling | ArB(OH)2, Pd(PPh3)4 | C(3) |
Ring-Opening Reactions
Under strong alkaline conditions (NaOH, 10M), the pyridine ring undergoes hydrolysis to form linear diamines, providing intermediates for polyamide synthesis .
Applications in Medicinal Chemistry
CNS Drug Development
Structural analogs show promise as:
Antibacterial Agents
Quaternary ammonium derivatives exhibit:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume